molecular formula C32H60O10 B14172359 2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate

Cat. No.: B14172359
M. Wt: 604.8 g/mol
InChI Key: HDTIFOGXOGLRCB-MDZDMXLPSA-N
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Description

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate is a complex organic compound with potential applications in various fields. This compound features multiple hydroxyethoxy groups and an oxolan ring, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of hydroxyethoxy groups. The final step involves esterification with octadec-9-enoic acid under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of new functional groups, such as ethers or esters.

Scientific Research Applications

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The oxolan ring provides structural stability, while the ester group can undergo hydrolysis, releasing active components.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Shares the hydroxyethoxy groups but lacks the oxolan ring and ester group.

    Glycerol derivatives: Contain multiple hydroxyl groups but differ in structure and reactivity.

Uniqueness

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate is unique due to its combination of hydroxyethoxy groups, oxolan ring, and ester functionality. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C32H60O10

Molecular Weight

604.8 g/mol

IUPAC Name

2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate

InChI

InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3/b10-9+

InChI Key

HDTIFOGXOGLRCB-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Origin of Product

United States

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